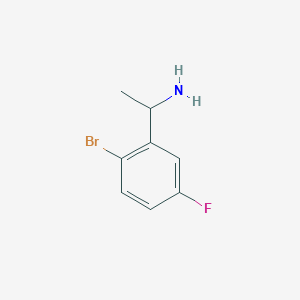

1-(2-Bromo-5-fluorophenyl)ethanamine

Description

1-(2-Bromo-5-fluorophenyl)ethanamine is a substituted phenylalkylamine featuring a bromine atom at the ortho position (C2) and a fluorine atom at the meta position (C5) on the aromatic ring, with an ethanamine (-CH₂NH₂) group attached to the phenyl core. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its halogenated aromatic system and amine functionality.

Structure

2D Structure

Properties

IUPAC Name |

1-(2-bromo-5-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRICPAZGLNNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Amination of Halogenated Aromatic Precursors

One common approach involves starting from 2-bromo-5-fluorobenzene or 2-bromo-5-fluoroaniline derivatives, followed by amination or reductive amination to install the ethanamine group.

- Starting Material: 2-bromo-5-fluoroaniline or 2-bromo-5-fluoronitrobenzene

- Key Steps:

- Nitration or halogenation to install bromine and fluorine substituents.

- Reduction of nitro groups to amines using iron powder and acetic acid in ethanol.

- Amination of the aromatic ring or side-chain functionalization to introduce ethanamine.

Example: The reduction of 2-bromo-5-fluoronitrobenzene to 2-bromo-5-fluoroaniline by iron powder in acetic acid and ethanol at 80-85 °C, followed by pH adjustment and extraction, yields the amine intermediate with yields around 98.9%.

Synthesis via Reduction of Halogenated Alcohols or Ketones

Another route involves starting from 1-(2-bromo-5-fluorophenyl)ethanol or related ketones.

- Starting Material: 1-(2-bromo-5-fluorophenyl)ethanol or 2-bromo-5-fluorophenylpropan-1-one

- Key Steps:

- Bromination of the phenyl ring or side chain under controlled conditions.

- Reduction of hydroxyl or carbonyl groups to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Amination reactions using ammonia or amine sources.

Example: Bromination of 1-(2-fluorophenyl)propan-1-one with bromine or phenyltrimethylammonium tribromide (PTAB) in solvents like tetrahydrofuran (THF) under controlled temperature, followed by reduction and amination steps, yields the desired amine with optimized yields up to 91%.

Reaction Conditions and Reagents

Industrial Scale Production Considerations

- Industrial synthesis typically employs large-scale reactors with precise control over temperature, stirring, and reagent addition to maximize yield and purity.

- Automated reactors and continuous flow systems may be used for bromination and amination steps.

- Purification often involves recrystallization from solvents like methanol, ethanol, or toluene, and chromatographic techniques to remove side products and unreacted materials.

Research Findings and Optimization Insights

- Yield Optimization: Stoichiometric control of brominating agents and reaction time is crucial to minimize side reactions and over-bromination. For example, a molar ratio of brominating agent to precursor around 1.1:1 and reaction times of 3-5 hours at room temperature have been shown to optimize yields.

- Solvent Effects: Use of aprotic solvents like THF enhances homogeneity and reaction control during bromination and amination steps.

- Purification Techniques: Sequential extraction, drying over anhydrous sodium sulfate, and spin-drying followed by recrystallization or preparative HPLC ensure high purity (>98%) of the final amine product.

- Spectroscopic Characterization: ¹H and ¹³C NMR spectroscopy confirm the substitution pattern and amine incorporation; IR spectroscopy verifies functional groups; mass spectrometry confirms molecular weight and bromine isotopic patterns.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorophenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Aldehydes, ketones, and carboxylic acids.

Reduction Products: Primary, secondary, and tertiary amines.

Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Bromo-5-fluorophenyl)ethanamine is characterized by its unique structural features that contribute to its reactivity and biological activity. The presence of bromine and fluorine atoms enhances its lipophilicity and influences its interaction with biological targets.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating neurological disorders. For instance, studies have shown that modifications of this compound can lead to significant inhibition of enzymes implicated in conditions such as Alzheimer's disease and Down syndrome.

- Case Study: DYRK1A Inhibition

- Research indicates that certain derivatives exhibit potent inhibition of DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which is associated with cognitive functions and neurodevelopmental disorders. Enzymatic assays have demonstrated nanomolar-level inhibitory activity against DYRK1A, suggesting therapeutic potential.

Material Science

The compound's unique structural properties make it valuable in developing advanced materials. It can be utilized in creating polymers and coatings that require specific chemical properties, such as enhanced durability or resistance to environmental factors.

- Example Application: Coatings

- The incorporation of this compound into polymer matrices has been explored to improve the mechanical strength and thermal stability of coatings used in various industrial applications.

Biological Studies

In biological research, this compound is employed as a probe to investigate interactions between fluorinated compounds and biological targets. Its ability to modulate neurotransmitter systems makes it a candidate for studying neuroprotective mechanisms.

- Case Study: Neuroinflammation Modulation

- Investigations into its anti-inflammatory properties have shown that this compound can reduce pro-inflammatory cytokine production in microglial cells, indicating potential use as a neuroprotective agent in conditions characterized by neuroinflammation.

Mechanism of Action

The mechanism by which 1-(2-Bromo-5-fluorophenyl)ethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers

- 1-(5-Bromo-2-fluorophenyl)ethanamine (CAS 1228565-59-0): This positional isomer swaps the bromine and fluorine substituents (Br at C5, F at C2). Molecular weight: 218.07 g/mol (vs. 218.07 g/mol for the target compound). Boiling point: 239.8°C; Density: 1.5 g/cm³ .

Halogen-Substituted Derivatives

(R)-1-(2-Bromophenyl)ethanamine Hydrochloride (CAS 1187931-17-4):

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride (CAS 1253792-97-0):

Functional Group Variations: Ketones vs. Amines

- 1-(5-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3): Replaces the amine (-NH₂) with a ketone (-COCH₃). Molecular weight: 231.04 g/mol. Synthesis: Bromination of fluorophenyl acetophenones . Utility: Precursor for reductive amination to generate ethanamine derivatives .

Stereochemical Variants

- (R)- and (S)-1-(2-Bromophenyl)ethanamine Hydrochloride (CAS 1187931-26-5 and 1187931-17-4):

Substituent Additions: Methyl and Trifluoromethoxy Groups

(R)-1-(5-Bromo-2-methylphenyl)ethanamine (CAS 1213107-96-0):

- 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine (CAS 1803581-12-5): Incorporates a trifluoromethoxy (-OCF₃) group on the ethanamine chain. Molecular formula: C₉H₈BrF₄NO; Molecular weight: 302.07 g/mol. Utility: Enhanced metabolic stability in medicinal chemistry applications .

Comparative Data Table

Biological Activity

1-(2-Bromo-5-fluorophenyl)ethanamine, a compound characterized by its unique halogen substitutions, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C8H10BrFN

- Molecular Weight : Approximately 218.07 g/mol

- Structural Features : The presence of bromine and fluorine atoms on the phenyl ring significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and selectivity, which may modulate various biological pathways:

- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive properties.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results:

- Cell Lines Tested :

- Human colon adenocarcinoma (HT-29)

- Human lung adenocarcinoma (A549)

The compound exhibited a mean IC50 value indicating moderate cytotoxicity against these cancer types, suggesting potential as an anticancer agent .

Comparative Studies

Comparative analysis with structurally similar compounds reveals insights into how variations in halogen positioning affect biological activity:

| Compound Name | Halogen Positioning | Biological Activity |

|---|---|---|

| 1-(2-Bromo-4-fluorophenyl)ethanamine | Different positioning | Moderate antibacterial activity |

| 1-(2-Chloro-5-fluorophenyl)ethanamine | Different halogen type | Lower efficacy compared to brominated analogs |

These studies indicate that the specific arrangement of halogens plays a crucial role in determining the efficacy of these compounds .

Case Studies

- Antimicrobial Efficacy Study : A study involving a series of halogenated phenyl ethanamines demonstrated that the presence of bromine significantly enhanced antimicrobial activity compared to non-halogenated counterparts.

- Cancer Cell Line Evaluation : In a controlled laboratory setting, this compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into its mechanism of action.

Q & A

Q. What synthetic strategies are effective for preparing 1-(2-Bromo-5-fluorophenyl)ethanamine?

A common approach involves bromination of a fluorinated acetophenone precursor followed by reductive amination. For example, bromination of 1-(2-fluorophenyl)ethanone using bromine in anhydrous dichloromethane at 25°C for 2 hours yields 2-bromo-1-(2-fluorophenyl)ethanone, which can then be reduced to the corresponding ethanamine via catalytic hydrogenation or borohydride-based methods . Adjustments to reaction conditions (e.g., solvent polarity, temperature) may optimize yields for the 5-fluoro isomer.

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., bromine at C2, fluorine at C5) and amine proton integration .

- HPLC-MS : To verify purity and molecular ion peaks () .

- X-ray Crystallography : For resolving structural ambiguities, particularly when spectral data conflicts with computational predictions .

Q. How should researchers handle stability and storage of this compound?

Store at 0–6°C in airtight, light-protected containers to prevent degradation. The bromine-fluorine substitution may increase sensitivity to moisture; use desiccants like silica gel in storage vials .

Advanced Research Questions

Q. How do electronic effects influence regioselectivity during bromination of fluorinated precursors?

The fluorine atom at C5 exerts a strong electron-withdrawing effect, directing bromination to the ortho position (C2) via resonance and inductive effects. Computational modeling (e.g., DFT) can predict charge distribution, while experimental validation via competitive reactions with substituted analogs (e.g., 3-fluoro vs. 4-fluoro derivatives) clarifies directing trends .

Q. How can researchers resolve contradictions between experimental and computational spectral data?

Contradictions in NMR chemical shifts often arise from solvent effects or conformational dynamics. For example:

Q. What strategies mitigate byproduct formation during reductive amination?

- Catalytic Optimization : Use Pd/C or Raney Ni with controlled H₂ pressure to minimize over-reduction.

- Protecting Groups : Temporarily protect the amine with Boc or Fmoc during bromination to prevent side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the target amine .

Q. How does the compound’s stability vary under different pH conditions?

- Acidic Conditions : Protonation of the amine group may enhance solubility but risks Br⁻ elimination.

- Basic Conditions : Deprotonation could lead to nucleophilic substitution at the bromine site.

Conduct accelerated stability studies (40°C, 75% RH) with pH buffers (1–13) and monitor degradation via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.